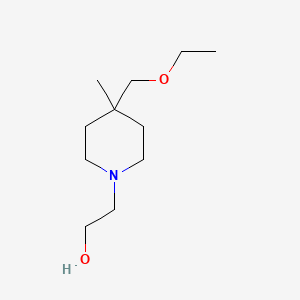
2-(4-(乙氧甲基)-4-甲基哌啶-1-基)乙醇
描述
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-ol, also known as EMEPMP, is an organic compound with a variety of uses in the scientific research field. It is an alkyl ether of piperidine, a cyclic amine with a five-membered ring structure. EMEPMP is known for its ability to act as a surfactant, a molecule which can reduce the surface tension between two liquids. This property makes it a useful reagent for various scientific applications, such as in the synthesis of other compounds, in the production of pharmaceuticals, and in the study of organic reactions.
科学研究应用
药物参考标准
该化合物在药物测试中用作参考标准,以确保药物产品的身份、纯度、效力以及质量。 它对新药开发和现有药物的质量控制至关重要 .
选择性雌激素受体调节剂 (SERMs) 开发
该化合物的结构特征使其成为设计新型 SERMs 的潜在候选者。 这些是一类作用于雌激素受体的药物,用于治疗乳腺癌和骨质疏松症 .
血小板衍生生长因子受体 (PDGFR) 抑制
该化合物已被研究其抑制 PDGFR 磷酸化的能力。 这在抑制球囊损伤后新内膜形成的背景下非常重要,这是血管外科手术中常见的问题 .
可溶性环氧化物水解酶 (sEH) 抑制研究
研究探讨了该化合物在抑制 sEH 中的应用,作为研究其在内毒素介导的肝炎中的作用的一种手段。 这对了解炎症过程和开发治疗方法至关重要 .
用于癌症治疗的 BRAF 激酶抑制
该化合物的结构允许开发有效的 BRAF 激酶抑制剂。 这些抑制剂在治疗黑色素瘤和其他 RAS-RAF-MEK-ERK 信号通路过度激活的癌症中至关重要 .
供体-受体环丙烷合成
该化合物用于合成供体-受体环丙烷,它们具有高度反应性,在各种有机合成应用中很有用,包括创建具有潜在治疗应用的新化学实体 .
产甲烷古细菌中的组胺醇生产
在微生物学研究中,该化合物已在组胺醇的生物合成中被鉴定出来,组胺醇是产甲烷古细菌中组氨酸代谢产生的代谢物。 了解这一过程对于深入了解微生物代谢至关重要 .
有机合成和化学反应
由于其反应性,该化合物参与各种有机合成反应,例如 Knoevenagel 缩合和 Corey–Chaykovsky 环丙烷化。 这些反应是复杂有机分子合成的基础 .
属性
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-14-10-11(2)4-6-12(7-5-11)8-9-13/h13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQRZKKUUDMNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



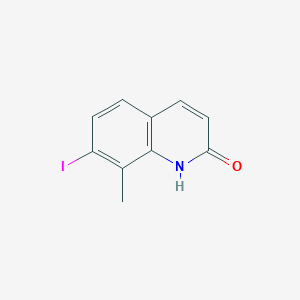

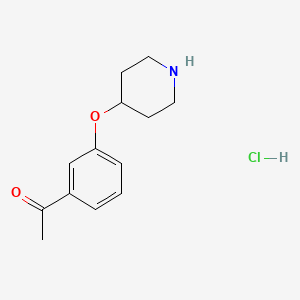

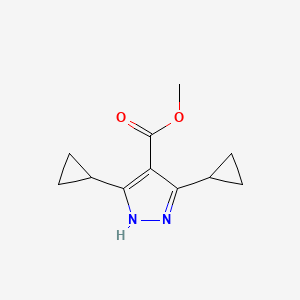

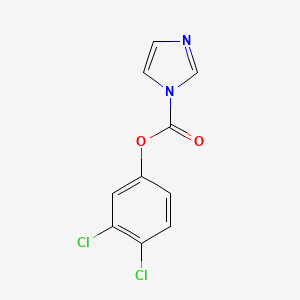
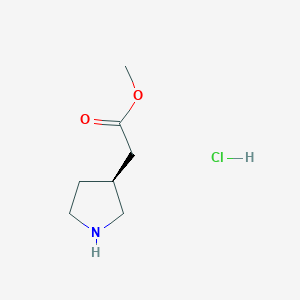
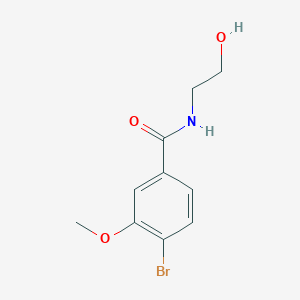
![2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469415.png)
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
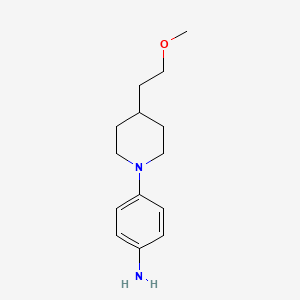

![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)